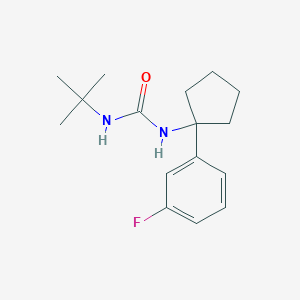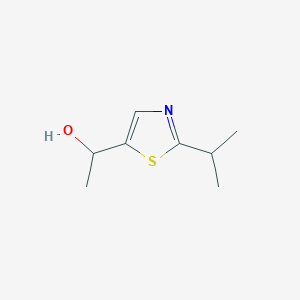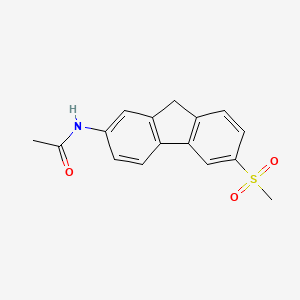
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A naphthalene derivative with appropriate substituents.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as Selectfluor.
Methoxylation: Introduction of the methoxy group at the 5th position using a methoxylating agent like sodium methoxide.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Further reduction to tetrahydronaphthalene derivatives using strong reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Sodium methoxide, dimethyl sulfoxide, reflux conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, derivatives of naphthalene are often explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, naphthalene derivatives are used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully reduced naphthalene ring.
5-Methoxy-1-naphthaldehyde: Similar methoxy substitution but different functional group.
7-Fluoro-1-naphthol: Similar fluorine substitution but different functional group.
Uniqueness
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partially reduced naphthalene ring, which may confer distinct chemical and biological properties compared to its fully aromatic or fully reduced counterparts.
Propriétés
Numéro CAS |
1092348-42-9 |
|---|---|
Formule moléculaire |
C11H11FO2 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
7-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 |
Clé InChI |
SMBLWKNOIKPQDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1CCCC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



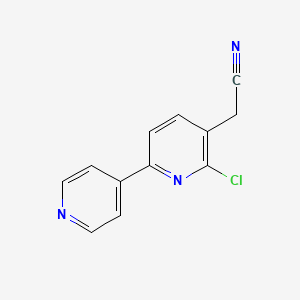
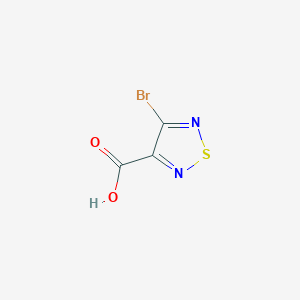


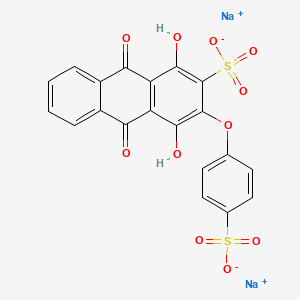
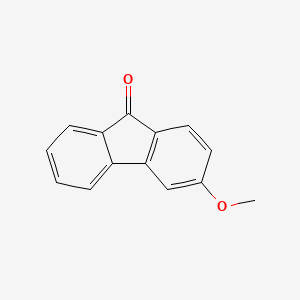
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)


